N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in chemical biology research to study the effects of sulfonamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Comparison: N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCGYFCJXVYKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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